4-(4-(Methylsulfonyl)phenyl)piperidine
Overview
Description
4-(4-(Methylsulfonyl)phenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Cyclization
- Cyclization Processes : The compound is used in Rh-catalyzed intramolecular cyclization processes. For instance, 4-[3-(methanesulfinyloxy)propyl]-1-(arenesulfonyl)-1,2,3-triazoles treated with rhodium catalysts underwent intramolecular cyclization, forming sulfonylated unsaturated piperidines, a process that likely involves reorganization of bonds within the molecule (Furukawa et al., 2019).
Synthetic and Spectral Analysis
- Synthesis of Derivatives : This compound is integral in the synthesis of various derivatives, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds have been evaluated for their enzyme inhibition properties and molecular docking studies (Khalid et al., 2016).
Pharmacological Properties
- Role in Dopamine Stabilizers : Compounds related to 4-(4-Methanesulfonyl-phenyl)-piperidine, like (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine, have been studied for their effects as dopamine stabilizers, with potential implications for antipsychotic-like efficacy and low motor side effect liability (Natesan et al., 2006).
Material Science and Polymer Synthesis
- Hyperbranched Polymers : This compound has been used in the synthesis of hyperbranched polymers with 100% degree of branching, based upon a piperidine-4-one ring. These polymers are designed for reactions with aromatic nucleophiles to form diarylated compounds (Sinananwanich et al., 2009).
Biochemical Studies
- Inhibition Studies : The compound has been utilized in the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists, indicating its role in the development of novel prokinetic agents with potential reduced side effects (Sonda et al., 2004).
Safety and Hazards
The safety data sheet (SDS) of a chemical compound provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It seems that “4-(4-Methanesulfonyl-phenyl)-piperidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 4-(4-Methanesulfonyl-phenyl)-piperidine is the Cyclooxygenase-2 enzyme (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain .
Mode of Action
4-(4-Methanesulfonyl-phenyl)-piperidine, similar to other COX-2 inhibitors, selectively inhibits the COX-2 enzyme . This inhibition reduces the generation of prostaglandins from arachidonic acid . The reduction in prostaglandin production can lead to decreased inflammation and pain .
Biochemical Pathways
The action of 4-(4-Methanesulfonyl-phenyl)-piperidine affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid into prostaglandins . This results in a decrease in the downstream effects of prostaglandins, which include inflammation and pain .
Pharmacokinetics
These enzymes play a significant role in the metabolism and elimination of the compound .
Result of Action
The inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes 4-(4-Methanesulfonyl-phenyl)-piperidine potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis .
Biochemical Analysis
Biochemical Properties
4-(4-Methanesulfonyl-phenyl)-piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For example, it can interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction is crucial in understanding the metabolic pathways and potential drug interactions involving 4-(4-Methanesulfonyl-phenyl)-piperidine .
Cellular Effects
The effects of 4-(4-Methanesulfonyl-phenyl)-piperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-(4-Methanesulfonyl-phenyl)-piperidine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(4-Methanesulfonyl-phenyl)-piperidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. Furthermore, 4-(4-Methanesulfonyl-phenyl)-piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Methanesulfonyl-phenyl)-piperidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation. In in vitro and in vivo studies, 4-(4-Methanesulfonyl-phenyl)-piperidine has shown consistent effects on cellular function over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 4-(4-Methanesulfonyl-phenyl)-piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. In particular, high doses of 4-(4-Methanesulfonyl-phenyl)-piperidine have been associated with toxic effects, including cell death and tissue damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound .
Metabolic Pathways
4-(4-Methanesulfonyl-phenyl)-piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic pathways involving 4-(4-Methanesulfonyl-phenyl)-piperidine are crucial in understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-(4-Methanesulfonyl-phenyl)-piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-(4-Methanesulfonyl-phenyl)-piperidine within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-(4-Methanesulfonyl-phenyl)-piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The subcellular localization of 4-(4-Methanesulfonyl-phenyl)-piperidine is essential in understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCUGLGVGSABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678263 | |
Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-65-7 | |
Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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